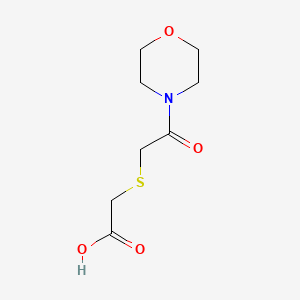

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.

Substitution: The compound can participate in substitution reactions where the thio group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid is primarily used as a reagent in organic synthesis. Its ability to participate in multiple reaction types allows chemists to create a wide range of derivatives for further study or application.

Biology

The compound has been employed in biological research, particularly in studies involving enzyme inhibition and protein modification. Its interaction with enzymes can lead to significant insights into biochemical pathways and cellular processes. For instance, it has been investigated for its potential neuroprotective effects against chemotherapy-induced neurotoxicity, demonstrating its capacity to protect neurons from damage caused by drugs like paclitaxel .

Medicine

In medical research, this compound is explored for potential therapeutic applications. Studies have indicated its role in drug development, particularly in creating compounds that may alleviate side effects associated with cancer treatments .

Case Study 1: Neuroprotective Effects

A notable study evaluated the neuroprotective capacity of various derivatives of minoxidil, including those related to this compound. The research utilized an in vitro neurite outgrowth assay to assess the protective effects against paclitaxel-induced neurotoxicity. Results indicated that certain derivatives exhibited significant neuroprotection, highlighting the compound's potential in treating chemotherapy-related side effects .

Case Study 2: Enzyme Inhibition Studies

Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. By modifying the structure of this compound, researchers were able to identify key interactions that led to enhanced enzyme inhibition. This research contributes valuable information regarding the design of new inhibitors for therapeutic use.

Mecanismo De Acción

The mechanism of action of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. This interaction can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

3-Cyclohexyl-1-(2-Morpholin-4-yl-2-oxoethyl)-2-phenyl-1H-indole-6-carboxylic acid: This compound shares a similar morpholine and oxoethyl structure but differs in its indole and carboxylic acid moieties.

2-Nitrophenylacetic acid: Although structurally different, this compound also contains an acetic acid moiety and is used in similar research applications.

Uniqueness

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid is unique due to its combination of a morpholine ring and a thioacetic acid moiety, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various scientific research fields .

Actividad Biológica

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, a compound featuring a morpholine ring and a sulfanyl group, has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and therapeutic applications, highlighting its antimicrobial properties and potential role in treating various diseases.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with appropriate acylating agents. The compound can be synthesized through a multi-step process that includes the formation of an intermediate followed by thiolation to introduce the sulfanyl group. Various synthetic routes have been explored in the literature, emphasizing the importance of optimizing conditions for yield and purity.

Antimicrobial Properties

Research indicates that compounds containing morpholine moieties exhibit significant antimicrobial activity. In particular, derivatives of morpholine have been tested against various pathogens, including Escherichia coli and Staphylococcus aureus. For instance, studies have shown that certain morpholine derivatives possess moderate to good activity against these microorganisms, suggesting that this compound may also share these properties .

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Moderate |

| Klebsiella pneumoniae | Moderate |

| Enterococcus faecalis | Moderate |

Anti-inflammatory Effects

Emerging studies suggest that compounds with similar structural features may exert anti-inflammatory effects by modulating cytokine production. This is particularly relevant for conditions such as asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a critical role. The potential for this compound to act as an antagonist for specific receptors involved in inflammatory pathways is an area of ongoing research .

Case Studies

- Antimicrobial Screening : In a study assessing various morpholine derivatives, this compound was evaluated alongside other compounds for its antimicrobial efficacy. The results indicated that while some derivatives showed promising activity against gram-positive and gram-negative bacteria, further optimization of the compound's structure could enhance its effectiveness.

- Inflammation Models : In vitro studies using macrophage cell lines demonstrated that compounds related to this compound could reduce pro-inflammatory cytokine levels. These findings suggest potential applications in treating inflammatory diseases, although specific studies on this compound are still limited.

Propiedades

IUPAC Name |

2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S/c10-7(5-14-6-8(11)12)9-1-3-13-4-2-9/h1-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQYCYTYVTVVBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353775 |

Source

|

| Record name | [(2-morpholin-4-yl-2-oxoethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62770-06-3 |

Source

|

| Record name | [(2-morpholin-4-yl-2-oxoethyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.